molecular formula C7H9NO B6235784 6-hydroxycyclohex-1-ene-1-carbonitrile CAS No. 28469-48-9

6-hydroxycyclohex-1-ene-1-carbonitrile

Cat. No.: B6235784
CAS No.: 28469-48-9
M. Wt: 123.2
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Description

6-Hydroxycyclohex-1-ene-1-carbonitrile is a cyclohexene derivative featuring a hydroxyl (-OH) group at the 6-position and a nitrile (-CN) group at the 1-position. The compound’s structure combines the reactivity of a conjugated cyclohexene system with the electron-withdrawing nitrile group and polar hydroxyl substituent.

Properties

CAS No.

28469-48-9

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxycyclohex-1-ene-1-carbonitrile typically involves the hydroxylation of cyclohexene-1-carbonitrile. . This reaction is carried out under mild conditions, often in the presence of an organic solvent and at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic approach mentioned above can be scaled up for industrial applications, given the high selectivity and efficiency of the enzymatic catalysts.

Chemical Reactions Analysis

Types of Reactions

6-hydroxycyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of 6-oxo-cyclohex-1-ene-1-carbonitrile.

    Reduction: Formation of 6-amino-cyclohex-1-ene-1-carbonitrile.

    Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxycyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 6-hydroxycyclohex-1-ene-1-carbonitrile depends on its specific application. In enzymatic reactions, it acts as a substrate for enzymes such as peroxygenases, which catalyze its hydroxylation. The molecular targets and pathways involved include the active sites of these enzymes, where the compound undergoes specific chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 6-hydroxycyclohex-1-ene-1-carbonitrile, differing primarily in substituents:

Compound Name Molecular Formula Key Substituents Physical State Key Spectral/Experimental Data
This compound C₇H₇NO -OH, -CN, cyclohexene Not reported Not available in evidence
1-Cyclohexene-1-carbonitrile (CAS 1855-63-6) C₇H₇N -CN, cyclohexene Likely liquid IR: CN stretch ~2240 cm⁻¹
6-Oxocyclohex-1-ene-1-carbonitrile C₇H₇NO -C=O (oxo), -CN, cyclohexene Solid ¹H-NMR data available
2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-16-5) C₁₄H₁₅NO₂S -OCH₂CH₃, thienyl, -C=O, -CN Not reported Synthetic applications noted
1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0) C₁₂H₂₀N₂ -CN, piperidine, saturated cyclohexane Crystalline solid Purity ≥95%, storage: -20°C

Spectral and Physical Properties

  • 1-Cyclohexene-1-carbonitrile : The nitrile group’s IR absorption (~2240 cm⁻¹) is characteristic of aliphatic cyanides. Its liquid state suggests lower melting points compared to hydroxyl/oxo derivatives .
  • 6-Oxocyclohex-1-ene-1-carbonitrile : NMR data () reveals deshielding effects from the electron-withdrawing oxo group, distinct from the hydroxyl analog’s expected hydrogen-bonding shifts .

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